molecular formula C9H10N2O2 B14886522 2-Methoxy-6,7-dihydroquinazolin-8(5H)-one

2-Methoxy-6,7-dihydroquinazolin-8(5H)-one

Cat. No.: B14886522
M. Wt: 178.19 g/mol
InChI Key: OGYRVWQMKQSCBH-UHFFFAOYSA-N
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Description

2-Methoxy-6,7-dihydroquinazolin-8(5H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6,7-dihydroquinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with methoxy-substituted amines under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6,7-dihydroquinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-6,7-dihydroquinazolin-8(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A closely related compound with similar structural features.

    Dihydroquinazolinone: Another related compound with a reduced quinazolinone ring.

    Methoxyquinazolinone: A compound with a methoxy group attached to the quinazolinone ring.

Uniqueness

2-Methoxy-6,7-dihydroquinazolin-8(5H)-one is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-methoxy-6,7-dihydro-5H-quinazolin-8-one

InChI

InChI=1S/C9H10N2O2/c1-13-9-10-5-6-3-2-4-7(12)8(6)11-9/h5H,2-4H2,1H3

InChI Key

OGYRVWQMKQSCBH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CCCC(=O)C2=N1

Origin of Product

United States

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